1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE
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Overview
Description
1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Preparation Methods
The synthesis of 1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE typically involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The reaction is carried out in the presence of methyl hydrazinecarbodithioate or hydrazinecarbothioamide, leading to the formation of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives . These derivatives are then reacted with hydrazonoyl chloride derivatives to yield the final 1,3,4-thiadiazole compound .
Chemical Reactions Analysis
1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of other complex molecules.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms . This inhibition is primarily due to the compound’s ability to bind to the active sites of these enzymes, preventing their normal function .
Comparison with Similar Compounds
1-[(5Z)-5-[(NAPHTHALEN-1-YL)IMINO]-4-(4-NITROPHENYL)-4,5-DIHYDRO-1,3,4-THIADIAZOL-2-YL]ETHAN-1-ONE can be compared with other 1,3,4-thiadiazole derivatives, such as:
1-[5-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one: This compound has similar structural features but differs in its substituents, leading to different biological activities.
Imidazole derivatives: These compounds share some structural similarities but have distinct chemical properties and applications.
Properties
Molecular Formula |
C20H14N4O3S |
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Molecular Weight |
390.4g/mol |
IUPAC Name |
1-[5-naphthalen-1-ylimino-4-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]ethanone |
InChI |
InChI=1S/C20H14N4O3S/c1-13(25)19-22-23(15-9-11-16(12-10-15)24(26)27)20(28-19)21-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,1H3 |
InChI Key |
FNUCXFRJFGIQPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C1=NN(C(=NC2=CC=CC3=CC=CC=C32)S1)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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